4-ethyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
4-ethyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound features a benzamide group, which is commonly found in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. This reaction is typically carried out under acidic conditions with a dehydrating agent such as polyphosphoric acid.
Substitution Reactions: The introduction of the ethyl and methyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, Friedel-Crafts alkylation can be used to introduce the ethyl group, while methylation can be achieved using methyl iodide in the presence of a base.
Amide Formation: The final step involves the formation of the benzamide group. This can be accomplished by reacting the benzoxazole derivative with an appropriate benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using alkyl halides and aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
4-ethyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Material Science: Benzoxazole derivatives are known for their optical properties and can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its diverse biological activities.
Benzamide: Another related compound with various pharmacological properties.
Indole Derivatives: Similar in structure and often used in medicinal chemistry.
Uniqueness
4-ethyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical properties compared to other benzoxazole and benzamide derivatives.
Properties
Molecular Formula |
C24H22N2O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-ethyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H22N2O2/c1-4-17-7-10-18(11-8-17)23(27)25-21-14-19(9-6-16(21)3)24-26-20-12-5-15(2)13-22(20)28-24/h5-14H,4H2,1-3H3,(H,25,27) |
InChI Key |
FQQFOHJEMRTPSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)C |
Origin of Product |
United States |
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